molecular formula C13H18O6 B13838428 (3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate

(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate

Cat. No.: B13838428
M. Wt: 270.28 g/mol
InChI Key: QUCISDCTZZNDBF-MXWKQRLJSA-N
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Description

The compound (3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including ester, hydroxyl, and acetyloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzodioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetyloxy group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.

    Formation of the isopropylidenedioxy group: This involves the reaction of the hydroxyl groups with acetone under acidic conditions to form the cyclic acetal.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups will produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving ester and acetal groups.

    Medicine: Potential use as a drug or drug precursor due to its multiple functional groups.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The acetyloxy and ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.

    (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

methyl (3aR,7R,7aS)-7-acetyloxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C13H18O6/c1-7(14)17-9-5-8(12(15)16-4)6-10-11(9)19-13(2,3)18-10/h6,9-11H,5H2,1-4H3/t9-,10-,11+/m1/s1

InChI Key

QUCISDCTZZNDBF-MXWKQRLJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC(=C[C@@H]2[C@H]1OC(O2)(C)C)C(=O)OC

Canonical SMILES

CC(=O)OC1CC(=CC2C1OC(O2)(C)C)C(=O)OC

Origin of Product

United States

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